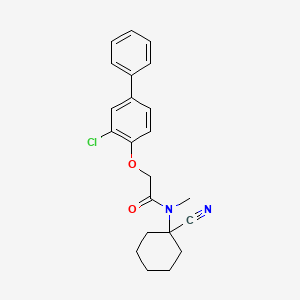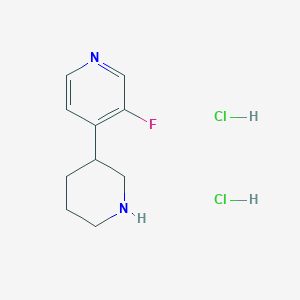
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2 and a molecular weight of 253.14 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3rd position and a piperidine ring attached to the 4th position . The compound also contains two chloride ions, which is indicated by the term 'dihydrochloride’ .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
The corrosion inhibition properties of piperidine derivatives, including those related to 3-fluoro-4-(piperidin-3-yl)pyridine dihydrochloride, have been studied. Quantum chemical calculations and molecular dynamics simulations were performed to understand their adsorption behaviors on metal surfaces, which are relevant in corrosion inhibition processes (Kaya et al., 2016).
Aurora Kinase Inhibition in Cancer Treatment
Compounds related to this compound have been explored for their potential in inhibiting Aurora kinases. This inhibition may be useful in treating cancer, providing insights into the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Development of New Antidepressants
Research into the synthesis of novel derivatives of 2-pyridinemethylamine, which include compounds like this compound, has shown potential in the development of new antidepressants. These compounds have been found to possess 5-HT1A agonist activity, which is often targeted in the treatment of depression (Vacher et al., 1999).
Structural and Inhibitory Analysis
Studies involving the crystal structure, Hirshfeld surface analysis, and DFT calculations of pyridine derivatives, including those similar to this compound, contribute to the understanding of potential inhibitors of key enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Anti-Lung Cancer Activity
Research into fluoro-substituted benzo[b]pyran, which shares structural similarities with this compound, has shown promising results in anti-lung cancer activity. These studies highlight the potential for the development of new cancer treatments (Hammam et al., 2005).
Synthesis of Key Intermediates in Drug Development
The practical synthesis of derivatives, including this compound, has been described as key intermediates in the preparation of potent inhibitors, which are significant in the development of new pharmacological agents (Zhang et al., 2009).
Propiedades
IUPAC Name |
3-fluoro-4-piperidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBYPLGGAITAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
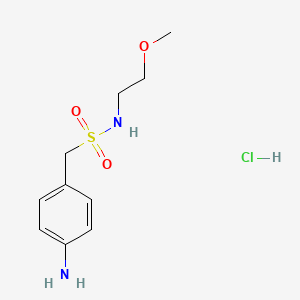

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)
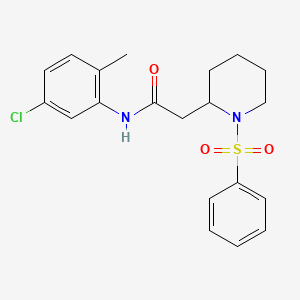
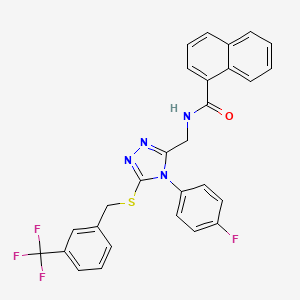


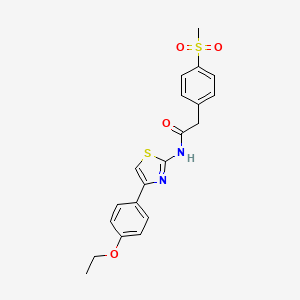
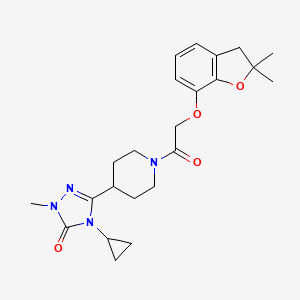
![[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2374860.png)
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)
